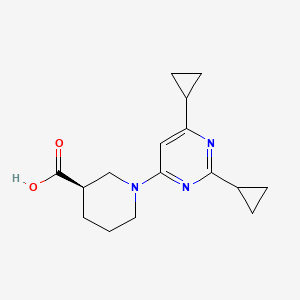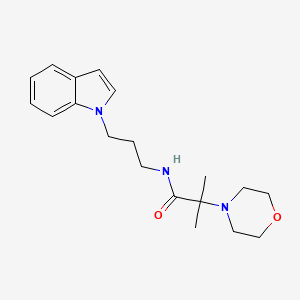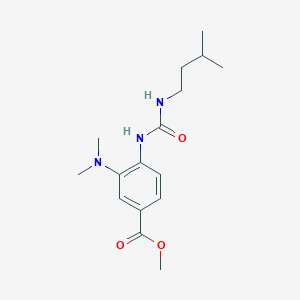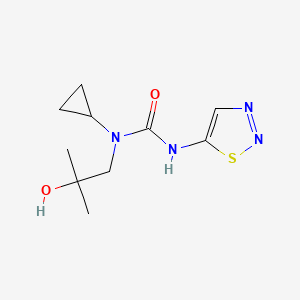
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-55940 binds to the cannabinoid receptors in the brain and produces effects similar to those of natural cannabinoids.
科学的研究の応用
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has also been studied for its potential in treating various diseases, including multiple sclerosis, epilepsy, and cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has been studied for its potential in treating drug addiction and withdrawal symptoms.
作用機序
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid binds to the cannabinoid receptors in the brain and produces effects similar to those of natural cannabinoids. The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, inflammation, and mood. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid activates the CB1 and CB2 receptors, which are primarily located in the brain and immune system, respectively. CB1 activation produces analgesic and anti-inflammatory effects, while CB2 activation produces anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid produces various biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and immunomodulation. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to protect neurons from damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has also been shown to modulate the immune system, reducing inflammation and promoting tissue repair.
実験室実験の利点と制限
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has several advantages and limitations for lab experiments. Its ability to selectively activate the CB1 and CB2 receptors makes it a valuable tool for studying the endocannabinoid system. (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has also been used to study the role of the endocannabinoid system in various diseases, including cancer and neurodegenerative diseases. However, the high cost of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid and its low yield make it difficult to produce in large quantities, which limits its use in some experiments.
将来の方向性
There are several future directions for research on (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid. One area of research is the development of more cost-effective synthesis methods to produce (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid in larger quantities. Another area of research is the investigation of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid's potential in treating various diseases, including cancer, neurodegenerative diseases, and drug addiction. Additionally, more studies are needed to fully understand the mechanism of action of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid and the endocannabinoid system. Overall, (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid has significant potential for therapeutic applications, and further research is needed to fully explore its potential.
合成法
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is synthesized through a multi-step process. The first step involves the synthesis of 2,6-dicyclopropylpyrimidin-4-amine, which is then reacted with piperidine-3-carboxylic acid to form (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid. The final product is purified through a series of chromatographic techniques. The synthesis of (3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid is challenging, and the yield is low, which makes it a costly compound to produce.
特性
IUPAC Name |
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(21)12-2-1-7-19(9-12)14-8-13(10-3-4-10)17-15(18-14)11-5-6-11/h8,10-12H,1-7,9H2,(H,20,21)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSCRUSXCHQACA-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=NC(=NC(=C2)C3CC3)C4CC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-1-(2,6-dicyclopropylpyrimidin-4-yl)piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-difluorophenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-oxoacetamide](/img/structure/B7682947.png)
![3-[2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7682951.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenoxy)-2-methylpropanamide](/img/structure/B7682956.png)
![N-[3-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]acetamide](/img/structure/B7682970.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)



![2-[3-(2-Bromo-4-nitroanilino)propyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683003.png)


![4-((2-methoxypyridin-3-yl)methyl)-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B7683021.png)
